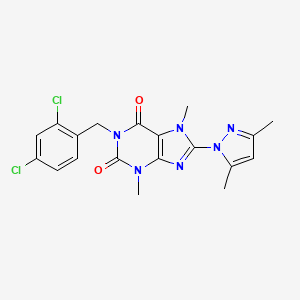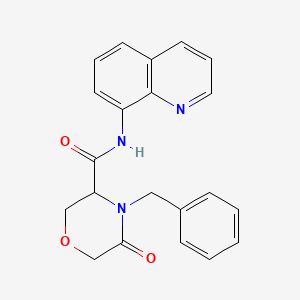
4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide” would depend on its specific structure. For instance, a compound with a similar structure, “1-Benzyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide”, has a molecular weight of 377.4379 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds structurally related to 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide exhibit significant anticancer activities. A study by Shao et al. (2014) discovered that 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally similar to the compound , acted as potent PI3K inhibitors and showed considerable antiproliferative activities against various human cancer cell lines. This suggests the potential of these compounds in cancer treatment, specifically through the inhibition of the PI3K/AKT/mTOR pathway and tumor growth reduction (Shao et al., 2014).
Potential in Neurological Disorders
A study by Norman et al. (1996) on heterocyclic carboxamides, which share structural similarities with 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide, found that some derivatives showed potential as antipsychotic agents. These compounds were evaluated for their binding to various neurotransmitter receptors and showed promising results in vivo, indicating their potential in treating neurological disorders (Norman et al., 1996).
Radioimaging Applications
Matarrese et al. (2001) explored the potential of quinoline-2-carboxamide derivatives in radioimaging. The study involved labeling novel quinoline-2-carboxamide derivatives with carbon-11 for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). This research suggests potential applications of similar compounds in medical imaging and diagnostics (Matarrese et al., 2001).
Antimicrobial and Antitubercular Activities
Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones and evaluated their antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, as well as tuberculosis-causing bacteria. This indicates the potential use of structurally related compounds, such as 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide, in developing new antimicrobial agents (Kumar et al., 2014).
Acetylcholinesterase Inhibition
Pashaei et al. (2021) designed and synthesized a series of quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors. These compounds showed moderate activity toward acetylcholinesterase, suggesting their potential use in the treatment of conditions like Alzheimer's disease (Pashaei et al., 2021).
Zukünftige Richtungen
The future directions in the study of quinoline derivatives involve the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Eigenschaften
IUPAC Name |
4-benzyl-5-oxo-N-quinolin-8-ylmorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19-14-27-13-18(24(19)12-15-6-2-1-3-7-15)21(26)23-17-10-4-8-16-9-5-11-22-20(16)17/h1-11,18H,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAVIMXZSXFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)


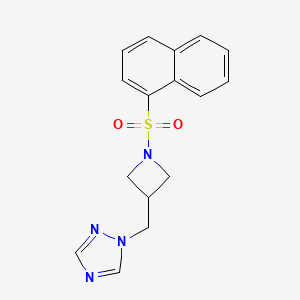
![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
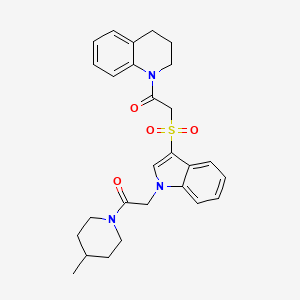
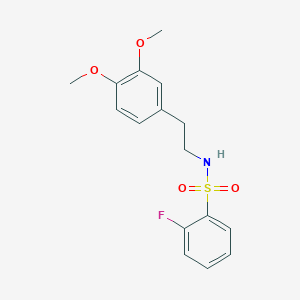
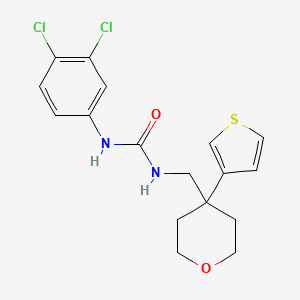
![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

